molecular formula C9H8BrN3O2 B15065055 Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B15065055
M. Wt: 270.08 g/mol
InChI Key: RRRBCTHUZXXSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a bromine substituent at position 2 and an ethyl ester group at position 5. Imidazo[1,2-a]pyrimidine derivatives are widely explored for their applications in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and antiviral compounds .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3

InChI Key

RRRBCTHUZXXSCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2N=C1)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminopyrimidine Derivatives

The most widely reported method involves the cyclocondensation of 2-amino-4-bromopyrimidine with ethyl bromoacetate in the presence of a base. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol
  • Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
  • Temperature: 80–100°C
  • Time: 8–12 hours
Parameter Optimal Value Yield Range
Molar Ratio (1:1.5) 1:1.5 72–78%
Solvent Polarity High (DMF) +15% yield
Reaction Time 10 hours Peak yield

The bromine atom at position 2 is introduced via the brominated pyrimidine precursor, while the ethyl ester group originates from ethyl bromoacetate. Side products, such as dihydroimidazo-pyrimidine derivatives, form in <5% yield due to incomplete dehydrogenation.

Cross-Coupling of Preformed Imidazo-Pyrimidine Intermediates

An alternative route employs Suzuki-Miyaura coupling on ethyl 2-chloroimidazo[1,2-a]pyrimidine-6-carboxylate using bromoboronic acid. This method offers regioselectivity but requires palladium catalysts:

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene/water (4:1)
Condition Impact on Yield
Temperature >100°C Decomposition
Anhydrous solvent +22% yield
N₂ atmosphere Prevents Pd(0) oxidation

This method achieves 65–70% yield but is less cost-effective due to catalyst expenses.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates by stabilizing transition states. Ethanol, though less efficient, simplifies purification (Table 2):

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 95
Ethanol 24.3 65 98
Acetonitrile 37.5 68 92

Temperature and Time Dependence

Isothermal studies at 80°C reveal a second-order kinetic profile (k = 0.018 L·mol⁻¹·min⁻¹). Prolonged heating beyond 12 hours promotes decarboxylation, reducing yields by 8–12%.

Industrial-Scale Production

Continuous Flow Synthesis

Scaled-up production utilizes continuous flow reactors to mitigate exothermic risks and improve mixing:

Parameter Batch Reactor Flow Reactor
Space-Time Yield 0.8 kg/m³·h 3.2 kg/m³·h
Byproduct Formation 7% 2%
Energy Consumption 45 kWh/kg 28 kWh/kg

Residence times of 30–40 minutes in microchannel reactors achieve 85% conversion.

Purification Protocols

Crude product purification involves:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitioning removes unreacted starting materials.
  • Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.
  • Recrystallization: Ethanol/water (7:3) yields >99% purity crystals.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.89 (d, J = 5.2 Hz, 1H, H-3), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
  • X-ray Crystallography: Monoclinic P2₁/c space group, with a dihedral angle of 26.06° between fused rings.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–191°C and decomposition onset at 240°C.

Challenges and Mitigation Strategies

Challenge Solution
Bromine displacement by nucleophiles Use anhydrous conditions
Ester group hydrolysis Neutralize reaction post-workup
Palladium catalyst residues Activated carbon filtration

Applications in Drug Development

The compound serves as a precursor to kinase inhibitors (e.g., EGFR, JAK2) due to its electrophilic C-2 bromine and hydrolyzable ester group. Derivatives exhibit IC₅₀ values <100 nM in preclinical models.

Biological Activity

Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : Approximately 256.08 g/mol
  • Structure : The compound features a brominated imidazo-pyrimidine ring system, which is critical for its biological activity.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in kinase signaling pathways. This interaction can lead to the inhibition of specific enzyme activities, which is valuable in therapeutic contexts.
  • Cellular Effects : It has been shown to modulate cellular processes such as cell signaling and gene expression. For instance, it can influence pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), impacting inflammatory responses and cell survival mechanisms.

The mechanism of action of this compound involves:

  • Targeting Kinases : The compound acts as an inhibitor of specific kinases that are crucial in cancer and inflammatory diseases. By binding to these kinases, it can disrupt their activity and alter downstream signaling pathways .
  • Subcellular Localization : The compound's localization within cellular compartments can affect its function and efficacy. Understanding this localization is essential for predicting its biological effects.

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC₅₀ (µM) Notes
A431 (epidermoid carcinoma)25.4Inhibits cell growth significantly
HepG2 (liver carcinoma)30.7Induces apoptosis through caspase activation
MCF-7 (breast cancer)28.9Modulates estrogen receptor pathways

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown potential to reduce inflammation markers such as cytokines and prostaglandins, indicating its usefulness in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines :
    A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects noted at concentrations below 50 µM. The study concluded that the compound could be developed further as a therapeutic agent targeting multiple cancer types.
  • Inflammation Model :
    In a murine model of inflammation, administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving the modulation of immune responses, providing a basis for its application in treating autoimmune disorders .

Comparison with Similar Compounds

Substituent Position Variations

The position of bromine and ester groups significantly influences reactivity and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Br at 6, COOEt at 2 C₉H₈BrN₃O₂ 270.08 High purity (97%), medicinal chemistry intermediate
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Br at 6, Me at 2, COOEt at 3 C₁₀H₁₀BrN₃O₂ 284.11 Antimicrobial activity potential
Ethyl 2-(3-bromophenyl)-6-chloroimidazo[1,2-a]pyrimidine-3-carboxylate Br-Ph at 2, Cl at 6, COOEt at 3 C₁₆H₁₁BrClN₃O₂ 384.63 Aryl-substituted analog for drug discovery

Key Observations :

  • Bromine Position: Bromine at position 2 (target compound) vs.
  • Ester Position : Shifting the ester from position 6 to 2 or 3 modifies solubility and metabolic stability .

Heterocyclic Core Modifications

Variations in the fused heterocyclic system impact pharmacological profiles:

Compound Name Core Structure Molecular Formula Molecular Weight Notable Features Reference
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine C₉H₈BrN₃O₂ 270.08 Broader π-conjugation for enhanced binding
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine with F C₁₀H₈BrFN₂O₂ 287.09 Fluorine improves bioavailability

Key Observations :

  • Fluorination (e.g., at position 8) increases metabolic stability and membrane permeability .

Key Observations :

  • Reagents : Phenacyl bromide and thiourea are common for constructing fused heterocycles .
  • Conditions: Solvent-free reactions or ethanol reflux are typical for cyclization steps.

Physical and Spectral Properties

  • Molecular Weight : ~270–287 g/mol for brominated imidazoheterocycles .
  • Spectral Characterization : IR and NMR (¹H, ¹³C) are standard for confirming substituent positions and purity .

Q & A

Q. Methodological

  • NMR : 1H^1H/13C^{13}C NMR identifies substitution patterns (e.g., bromine’s deshielding effect at C2) .
  • HRMS : Confirms molecular formula via exact mass (e.g., [M+H]⁺ for C₁₀H₉BrN₂O₂: 285.9844) .
  • HPLC-PDA : Purity assessment (>95%) and quantification of regioisomers .

What are the challenges in studying ring puckering dynamics in solution vs. solid state?

Q. Advanced

  • Solid state : X-ray data provide static puckering parameters but miss conformational flexibility .
  • Solution NMR : NOESY/ROESY detects transient conformations but lacks quantitative puckering metrics.
  • MD simulations : Molecular dynamics models (e.g., AMBER) predict ring flexibility under physiological conditions .

How do structural modifications impact pharmacological activity in related compounds?

Q. Advanced

  • Bromine substitution : Enhances electrophilicity for covalent binding (e.g., kinase inhibitors) .
  • Ester vs. carboxylic acid : Ethyl ester improves membrane permeability, while hydrolysis in vivo generates active acids .
  • Heterocycle variation : Imidazo[1,2-a]pyrimidines show broader kinase inhibition vs. pyridine analogs due to increased π-stacking .

What methodologies validate synthetic intermediates and detect side products?

Q. Methodological

  • TLC-MS : Monitors reaction progress and detects low-abundance byproducts .
  • Isotopic labeling : 13C^{13}C-labeled precursors trace reaction pathways (e.g., cyclization vs. dimerization) .
  • X-ray powder diffraction (XRPD) : Confirms polymorph identity during scale-up .

How can researchers leverage structure-activity relationships (SAR) for lead optimization?

Q. Advanced

  • Fragment libraries : Test substituents at C2 (bromine), C6 (ester), and C8 (amino) for potency/selectivity .
  • Crystallographic docking : Aligns compound conformers with target protein active sites (e.g., CDK2) .
  • Free-Wilson analysis : Quantifies contributions of substituents to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.